Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate
Overview
Description
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions.
Coupling with Benzoic Acid Derivative: The piperazine intermediate is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, using a coupling reagent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a ligand, binding to the active site of enzymes and modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. Additionally, the benzoate ester moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoic Acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-{[4-(ethylsulfonyl)piperazinyl]carbonylamino}benzoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the benzoate ester moiety provides stability and favorable pharmacokinetic characteristics.
Properties
IUPAC Name |
methyl 2-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-13(18)11-5-3-4-6-12(11)15-14(19)16-7-9-17(10-8-16)23(2,20)21/h3-6H,7-10H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDWQCMWDIDFJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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